molecular formula C6H5Br2NO B151005 (2,6-Dibromopyridin-3-yl)methanol CAS No. 55483-88-0

(2,6-Dibromopyridin-3-yl)methanol

Cat. No.: B151005
CAS No.: 55483-88-0
M. Wt: 266.92 g/mol
InChI Key: OQMAYLHEFKJFQN-UHFFFAOYSA-N
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Description

(2,6-Dibromopyridin-3-yl)methanol, also known as DBM, is a chemical compound that has been studied for its potential applications in research and laboratory experiments. DBM is a water-soluble organic compound with a molecular weight of 287.09 g/mol and is composed of two bromine atoms, two oxygen atoms, one nitrogen atom, and one carbon atom. DBM is a colorless solid at room temperature and has a melting point of approximately 150°C.

Scientific Research Applications

Synthesis of Complex Molecules

(2,6-Dibromopyridin-3-yl)methanol plays a crucial role in the synthesis of complex molecules, serving as a precursor in various chemical reactions. For instance, it has been used in the synthesis of 4-Hydroxy-2,6-di(pyrazol-1-yl)pyridine, a compound that forms complex salts with iron(II), exhibiting interesting spin state behavior. These salts have been investigated for their spin-transition properties, which are significant in materials science for applications like sensors and memory devices (Cook & Halcrow, 2015).

Catalysis

The compound has found applications in catalysis, particularly in the synthesis of mono-arylpyridyl bromides, which are key intermediates in generating bioactive compounds. A study demonstrated the use of a palladacycle catalyst in efficiently synthesizing these intermediates from 3,5-dibromopyridine, highlighting the utility of this compound derivatives in pharmaceutical synthesis (Zhang et al., 2007).

Photocatalytic Water Reduction

In the realm of renewable energy, derivatives of this compound have been used in the synthesis of ligands for photocatalytic water reduction. This application is critical for developing sustainable methods to produce hydrogen, a clean energy carrier. Research on complexes formed with these ligands has shown promising catalytic activity in water, marking an important step towards efficient and environmentally friendly hydrogen production technologies (Bachmann et al., 2013).

Material Science

Furthermore, this compound derivatives have been explored in material science, particularly in the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials have a wide range of applications, from catalysis to gas storage, due to their unique structural properties. Studies have shown that the coordination chemistry of related ligands with transition metals leads to the formation of structures with significant potential in various applications (Telfer et al., 2008).

Safety and Hazards

The safety information for “(2,6-Dibromopyridin-3-yl)methanol” indicates that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Properties

IUPAC Name

(2,6-dibromopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMAYLHEFKJFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361247
Record name (2,6-dibromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55483-88-0
Record name (2,6-dibromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 1.51 g of 2,6-dibromonicotinic acid (Helvetica Chimica Acta, 1976, 59, 229), 0.72 ml of triethylamine and 30 ml of tetrahydrofuran was added 0.57 ml of ethyl chloroformate at 0° C. After stirring at room temperature for 30 minutes, an insoluble matter was filtered. To the filtrate was added 30 ml of tetrahydrofuran, and then 717 mg of sodium borohydride was added thereto. To this mixture was added 13 ml of methanol at 5° C. followed by stirring for 15 minutes. The reaction mixture was diluted with ethyl acetate and then washed with an aqueous solution of saturated ammonium chloride and brine. The organic layer was dried over anhydrous magnesium sulfate and filtered, and the filtrate was concentrated to give the title compound.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step Two

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